An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2,4-dichloro-5-iodoaniline
An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2,4-dichloro-5-iodoaniline
Introduction
2,4-dichloro-5-iodoaniline is a halogenated aromatic amine, a class of compounds that serves as versatile building blocks in modern synthetic chemistry. The precise arrangement of chloro and iodo substituents on the aniline ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in reaction design, process optimization, purification, and formulation.
This technical guide provides a detailed examination of the physical properties and solubility profile of 2,4-dichloro-5-iodoaniline. Recognizing that publicly available experimental data for this specific molecule is limited, this guide integrates known information with established, field-proven methodologies for determining key physical and solubility parameters. The objective is to equip the research and development professional with a robust framework for the practical application and characterization of 2,4-dichloro-5-iodoaniline.
Core Physical and Chemical Properties
The foundational physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While some data for 2,4-dichloro-5-iodoaniline can be found through chemical suppliers, a complete experimental profile is often necessary for rigorous scientific work.
| Property | Data | Source / Method |
| CAS Number | 647025-63-6 | MilliporeSigma[1][2] |
| Molecular Formula | C₆H₄Cl₂IN | MilliporeSigma[1][2] |
| Molecular Weight | 287.91 g/mol | Calculated |
| Physical Form | Solid | MilliporeSigma[1] |
| Purity | Typically ≥97% | MilliporeSigma[1] |
| Melting Point | Not available. Experimental determination required. | See Protocol 1 |
| Boiling Point | Not available. Likely decomposes at high temperatures. | - |
| Density | Not available. Experimental determination required. | - |
Causality Behind Experimental Choices: The lack of readily available data for properties like melting point necessitates experimental determination. The melting point is a crucial indicator of purity; a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
Protocol 1: Determination of Melting Point
A precise melting point is a fundamental physical constant for a solid compound and a primary indicator of its purity. The following protocol describes the use of a standard melting point apparatus.
-
Sample Preparation: A small amount of dry, crystalline 2,4-dichloro-5-iodoaniline is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (if unknown, a preliminary rapid heating can estimate the range), and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Spectral Characterization
Spectroscopic data provides invaluable insight into the molecular structure of a compound. While specific spectra for 2,4-dichloro-5-iodoaniline are not widely published, the expected characteristics can be inferred from its structure. Researchers synthesizing or using this compound should perform their own spectral analysis for confirmation.
Expected Spectral Properties:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons, likely appearing as singlets or narrowly coupled doublets, due to the substitution pattern. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals for the aromatic carbons. The carbons bonded to the iodine, chlorine, and nitrogen atoms will have characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-Cl and C-I stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. Fragmentation patterns will likely involve the loss of halogen atoms or the amino group.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction solvent selection and purification. The amphiphilic nature of aniline derivatives, possessing both a nonpolar benzene ring and a polar amino group, results in a varied solubility profile.[3]
Qualitative Solubility Estimation
Based on the principle of "like dissolves like," a qualitative solubility profile for 2,4-dichloro-5-iodoaniline can be predicted. The presence of three halogen atoms increases the molecule's nonpolar character.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Soluble | The aromatic ring and halogen atoms will interact favorably with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amino group can participate in hydrogen bonding with protic solvents.[3] |
| Aqueous | Water | Insoluble to Very Slightly Soluble | The large, nonpolar aromatic ring and halogens will dominate, leading to poor aqueous solubility.[3] |
| Aqueous Acid | Dilute HCl | Soluble | The basic amino group will be protonated to form a more soluble anilinium salt.[3] |
Experimental Determination of Solubility: The Saturation Shake-Flask Method
For quantitative and reliable solubility data, the saturation shake-flask method is the gold standard.[3][4] This protocol provides a detailed workflow for determining the thermodynamic solubility of 2,4-dichloro-5-iodoaniline in a chosen solvent.
Diagram of the Saturation Shake-Flask Solubility Determination Workflow
Caption: Workflow for the saturation shake-flask method.
Detailed Protocol for Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,4-dichloro-5-iodoaniline to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]
-
To each vial, add a known volume of a selected solvent.
-
-
Equilibration:
-
Phase Separation:
-
Sample Collection and Preparation:
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[3]
-
Prepare a series of standard solutions of 2,4-dichloro-5-iodoaniline of known concentrations in the same solvent.[3]
-
Analyze the diluted sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
-
Construct a calibration curve from the standard solutions to determine the concentration of the sample.[3][4]
-
Calculate the original solubility, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.
-
Safety and Handling
As with any halogenated aromatic amine, 2,4-dichloro-5-iodoaniline should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a dark place under an inert atmosphere at room temperature.[1]
Conclusion
2,4-dichloro-5-iodoaniline is a chemical intermediate with significant potential in synthetic applications. This guide has provided a comprehensive overview of its known physical properties and, more critically, has outlined robust, field-tested protocols for the experimental determination of key parameters such as melting point and solubility. By integrating predictive qualitative assessments with rigorous experimental workflows, researchers, scientists, and drug development professionals can effectively characterize and utilize this compound, ensuring both scientific integrity and operational efficiency in their work.
References
-
Supporting Information. Royal Society of Chemistry. Available from: [Link]
